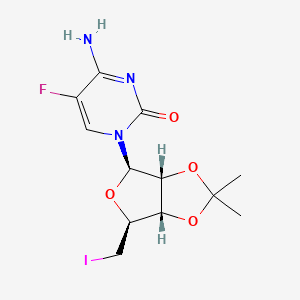

5'-Deoxy-5-fluoro-5'-iodo-2',3'-O-isopropylidenecytidine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Deoxy-5-fluoro-5’-iodo-2’,3’-O-isopropylidenecytidine typically involves multiple steps, starting from a suitable nucleoside precursor. The key steps include:

Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using isopropylidene groups to form 2’,3’-O-isopropylidene derivatives.

Introduction of Fluorine and Iodine: Fluorine and iodine atoms are introduced at the 5’ position through halogenation reactions. This step often involves the use of reagents such as N-iodosuccinimide (NIS) and diethylaminosulfur trifluoride (DAST).

Deprotection: The isopropylidene groups are removed under acidic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for 5’-Deoxy-5-fluoro-5’-iodo-2’,3’-O-isopropylidenecytidine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through crystallization and chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5’-Deoxy-5-fluoro-5’-iodo-2’,3’-O-isopropylidenecytidine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the fluorine and iodine sites.

Hydrolysis: The isopropylidene groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

N-iodosuccinimide (NIS): Used for iodination.

Diethylaminosulfur trifluoride (DAST): Used for fluorination.

Acidic or Basic Conditions: Used for hydrolysis and deprotection reactions.

Major Products Formed

The major products formed from these reactions include various substituted nucleoside analogs, which can be further utilized in biochemical and pharmacological studies.

Wissenschaftliche Forschungsanwendungen

Antiviral Research

5'-Deoxy-5-fluoro-5'-iodo-2',3'-O-isopropylidenecytidine has been studied for its antiviral properties, particularly against RNA viruses. Its structural similarity to naturally occurring nucleosides allows it to interfere with viral replication mechanisms.

Case Study Example : A study published in Antiviral Research demonstrated that this compound inhibits the replication of hepatitis C virus (HCV) in vitro, showing promise as a therapeutic agent for HCV infection. The mechanism involves the incorporation of the analog into viral RNA, leading to premature termination of RNA synthesis .

Cancer Therapy

The compound has also been explored for its potential in cancer treatment. As a nucleoside analog, it can be incorporated into DNA and RNA, disrupting normal cellular processes.

Case Study Example : Research published in Cancer Chemotherapy and Pharmacology highlighted its effectiveness against various cancer cell lines, including breast and lung cancer. The study found that the compound induces apoptosis in cancer cells through the activation of caspase pathways .

Molecular Biology Tools

In molecular biology, this compound serves as a valuable tool for studying nucleic acid interactions and modifications.

Application : It can be used in the synthesis of modified oligonucleotides for research purposes, allowing scientists to investigate the effects of fluorinated nucleotides on hybridization and stability.

Data Table of Applications

Wirkmechanismus

The mechanism of action of 5’-Deoxy-5-fluoro-5’-iodo-2’,3’-O-isopropylidenecytidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The fluorine and iodine atoms play crucial roles in enhancing the compound’s binding affinity to nucleic acid targets and inhibiting enzymatic processes involved in nucleic acid metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Fluorouracil: A widely used anticancer agent that inhibits thymidylate synthase.

Idoxuridine: An antiviral agent that inhibits viral DNA synthesis by substituting thymidine in viral DNA.

5-Fluoro-2’-deoxyuridine: An antineoplastic drug that inhibits thymidylate synthetase.

Uniqueness

5’-Deoxy-5-fluoro-5’-iodo-2’,3’-O-isopropylidenecytidine is unique due to its dual halogenation at the 5’ position, which enhances its chemical stability and biological activity. This dual modification distinguishes it from other nucleoside analogs, making it a valuable tool in biochemical research and potential therapeutic applications .

Biologische Aktivität

5'-Deoxy-5-fluoro-5'-iodo-2',3'-O-isopropylidenecytidine (abbreviated as FIC) is a nucleoside analogue that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article will explore the biological activity of FIC, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic uses, supported by relevant data tables and case studies.

FIC is characterized by the following chemical properties:

- CAS Number : 61787-05-1

- Molecular Formula : C₁₁H₁₃F₁I₁N₁O₅

- Molecular Weight : 355.13 g/mol

FIC exhibits biological activity primarily through its interaction with nucleic acid synthesis pathways. The incorporation of fluorine and iodine into its structure enhances its affinity for nucleoside transporters and polymerases, which are crucial for DNA and RNA synthesis.

- Inhibition of Nucleoside Metabolism : FIC acts as an inhibitor of nucleoside metabolism, leading to altered nucleotide pools within the cell. This can disrupt normal cellular functions and promote apoptosis in rapidly dividing cells, such as cancer cells .

- Antiviral Activity : Preliminary studies suggest that FIC may exhibit antiviral properties by inhibiting viral replication mechanisms. This is particularly relevant in the context of RNA viruses, where nucleoside analogues can interfere with viral RNA polymerases .

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the potential therapeutic window of FIC. Various studies have employed different cell lines to assess its effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15.4 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 (breast cancer) | 10.2 | Disruption of DNA synthesis |

| A549 (lung cancer) | 12.8 | Inhibition of cell proliferation |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing FIC's potency against various cancer cell lines.

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in Organic & Biomolecular Chemistry evaluated the anticancer properties of FIC in vitro using multiple cancer cell lines. Results indicated significant cytotoxic effects, with a focus on apoptosis induction through caspase activation pathways .

- Antiviral Research : Another research effort explored the antiviral efficacy of FIC against influenza virus strains. The findings demonstrated that FIC could reduce viral titers significantly in infected cell cultures, suggesting its potential as an antiviral agent .

- Toxicity Assessment : A comprehensive toxicity assessment was conducted using various mammalian cell lines to evaluate the safety profile of FIC. The results indicated that while FIC exhibits cytotoxic effects on cancer cells, it shows lower toxicity towards normal human fibroblasts, highlighting its selective action against malignant cells .

Eigenschaften

IUPAC Name |

1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FIN3O4/c1-12(2)20-7-6(3-14)19-10(8(7)21-12)17-4-5(13)9(15)16-11(17)18/h4,6-8,10H,3H2,1-2H3,(H2,15,16,18)/t6-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAZHQCJQUGKRZ-FDDDBJFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=C(C(=NC3=O)N)F)CI)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=NC3=O)N)F)CI)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FIN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201168019 | |

| Record name | Cytidine, 5′-deoxy-5-fluoro-5′-iodo-2′,3′-O-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201168019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61787-05-1 | |

| Record name | Cytidine, 5′-deoxy-5-fluoro-5′-iodo-2′,3′-O-(1-methylethylidene)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61787-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytidine, 5′-deoxy-5-fluoro-5′-iodo-2′,3′-O-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201168019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.